molecular formula C21H32O5 B1238127 13,14-Dehydroprostacyclin methyl ester CAS No. 64079-44-3

13,14-Dehydroprostacyclin methyl ester

Numéro de catalogue: B1238127
Numéro CAS: 64079-44-3
Poids moléculaire: 364.5 g/mol
Clé InChI: KPWHKFPEWPYFQN-QCTGZTBPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

13,14-Dehydroprostacyclin methyl ester is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. Prostacyclins are known for their potent vasodilatory and anti-platelet aggregation properties. This compound has been synthesized to provide a more stable form of prostacyclin, which typically has a very short half-life in biological systems .

Analyse Des Réactions Chimiques

13,14-Dehydroprostacyclin methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various esterification agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Properties

Stability and Bioactivity
13,14-Dehydroprostacyclin methyl ester exhibits significantly greater stability at physiological pH levels than prostacyclin itself. This stability is crucial for its therapeutic applications, as it prolongs the compound's action in biological systems. Studies have shown that it effectively inhibits platelet aggregation induced by various agents and enhances renal blood flow at nanomolar concentrations in animal models .

Therapeutic Applications

  • Cardiovascular Health
    • Antiplatelet Activity : The compound's ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in cardiovascular diseases. Its efficacy has been demonstrated in preclinical studies where it reduced the risk of clot formation .
    • Vasodilation : By promoting vasodilation, this compound may be beneficial in treating conditions characterized by vascular dysfunction, such as hypertension and heart failure.
  • Renal Function
    • Increased Renal Blood Flow : Research indicates that this compound can enhance renal perfusion, which may be advantageous in treating renal insufficiency or acute kidney injury . Its mechanism involves the modulation of vascular tone and improvement of glomerular filtration rates.
  • Potential in Cancer Therapy
    • Emerging studies suggest that this compound may exhibit anti-cancer properties through mechanisms involving apoptosis induction in cancer cells and modulation of tumor microenvironments. Further research is necessary to elucidate these effects and their clinical relevance.

Case Study 1: Cardiovascular Disease Prevention

A study conducted on canine models demonstrated that administration of this compound resulted in significant reductions in platelet aggregation and enhanced blood flow during induced thrombotic conditions. The findings suggest potential applications in preventing cardiovascular events in high-risk patients .

Case Study 2: Renal Protection

In a controlled experiment involving renal ischemia-reperfusion injury in rats, treatment with this compound led to improved renal function markers compared to untreated controls. The compound's protective effects were attributed to its vasodilatory properties and ability to inhibit inflammatory pathways .

Mécanisme D'action

13,14-Dehydroprostacyclin methyl ester exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates a signaling pathway that leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor (IP receptor) and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) .

Comparaison Avec Des Composés Similaires

13,14-Dehydroprostacyclin methyl ester is compared with other prostacyclin analogs and prostanoids, such as:

    Prostacyclin (PGI2): The natural form of prostacyclin, which has a very short half-life.

    Prostaglandin E2 (PGE2): Another prostaglandin with vasodilatory properties but different receptor targets.

    Prostaglandin D2 (PGD2): A prostaglandin involved in allergic responses and inflammation.

The uniqueness of this compound lies in its stability and prolonged half-life compared to natural prostacyclin, making it a valuable tool for research and potential therapeutic applications .

Propriétés

Numéro CAS

64079-44-3

Formule moléculaire

C21H32O5

Poids moléculaire

364.5 g/mol

Nom IUPAC

methyl (5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate

InChI

InChI=1S/C21H32O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b16-9-/t15-,17+,18+,19+,20+/m0/s1

Clé InChI

KPWHKFPEWPYFQN-QCTGZTBPSA-N

SMILES

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

SMILES isomérique

CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/O2)O)O

SMILES canonique

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O

Synonymes

13,14-dehydro PGI2 methyl ester
13,14-dehydro PGX methyl ester
13,14-dehydro-PGI2 methyl ester
13,14-dehydroprostacyclin methyl ester
13,14-dehydroprostaglandin I2 methyl ester
methyl 13,14-dehydro PGI2
methyl 13,14-dehydro PGX

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.